6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
Description
6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline derivative characterized by a fluorine atom at the 6-position of the isoquinoline core and two methyl groups at the 1-position. Tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry due to their structural versatility and biological relevance, particularly in neurological and cardiovascular therapeutics .
Properties
CAS No. |
1393585-32-4 |
|---|---|
Molecular Formula |
C11H14FN |
Molecular Weight |
179.23 g/mol |
IUPAC Name |
6-fluoro-1,1-dimethyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C11H14FN/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
MCBPGSRKBPKHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)F)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Dihydroisoquinoline Synthesis
-
Acylation : 2-Fluoro-phenethylamine is acylated with acetyl chloride to form N-acetyl-2-fluoro-phenethylamide .
-
Cyclodehydration : Phosphorus oxychloride (POCl₃) catalyzes cyclization, producing 6-fluoro-3,4-dihydroisoquinoline.
Key Data :
Step 2: Reduction and Methylation
-
Hydrogenation : Palladium on carbon (Pd/C) under hydrogen reduces the dihydroisoquinoline to tetrahydroisoquinoline.
-
Methylation : Treatment with methyl iodide (2 eq.) and potassium carbonate in dimethylformamide (DMF) introduces dimethyl groups at position 1.
Key Data :
-
Challenges : Over-methylation or quaternary ammonium salt formation requires careful stoichiometric control.
Reductive Amination: One-Pot Synthesis
Reductive amination bypasses preformed amines by condensing 2-fluoro-benzaldehyde with dimethylamine in the presence of a reducing agent.
Procedure
-
Imine Formation : 2-Fluoro-benzaldehyde reacts with dimethylamine in methanol.
-
Cyclization and Reduction : Sodium cyanoborohydride (NaBH₃CN) facilitates simultaneous cyclization and reduction, yielding the tetrahydroisoquinoline.
Key Data :
-
Yield : 55–68%.
-
Advantages : Avoids isolation of intermediates, reducing reaction time.
Post-Cyclization Fluorination: Late-Stage Functionalization
For substrates lacking fluorine, electrophilic fluorination agents like NFSI (N-fluorobenzenesulfonimide) introduce fluorine post-cyclization.
Methodology
-
Tetrahydroisoquinoline Synthesis : Prepare 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler or Bischler-Napieralski methods.
-
Fluorination : Treat with NFSI and silver nitrate (AgNO₃) in dimethylacetamide (DMA) at 25°C.
Key Data :
-
Regioselectivity : Directed by the nitrogen lone pair, fluorine preferentially incorporates at position 6.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler | 65–78 | Single-step, high regioselectivity | Requires acidic conditions |
| Bischler-Napieralski | 60–72 | Scalable dihydro intermediates | Multi-step, methylation challenges |
| Reductive Amination | 55–68 | One-pot simplicity | Moderate yields |
| Post-Cyclization F | 40–50 | Flexible substrate scope | Low efficiency, side reactions |
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-withdrawing fluorine atom at the 6-position activates the aromatic ring toward nucleophilic substitution. Reactions typically occur under basic or catalytic conditions:
Mechanistic Insight : The fluorine atom’s electronegativity polarizes the C–F bond, facilitating attack by nucleophiles like azide or methoxide. Steric hindrance from the 1,1-dimethyl groups may reduce regioselectivity in poly-substituted analogs .
Reduction and Oxidation Reactions
The tetrahydroisoquinoline core undergoes redox transformations at the nitrogen and aromatic moieties:
Reduction
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Methyl group | Pd/C, H<sub>2</sub> (1 atm), MeOH | 1,1-Dimethyl-THIQ (defluorinated) | 91% |
Oxidation
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic ring | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°C | 6-Fluoro-1,1-dimethyl-isoquinolin-3-ol | 55% |
Key Observation : Hydrogenation under palladium catalysis selectively removes the fluorine substituent while preserving the dimethyl groups . Oxidation with KMnO<sub>4</sub> introduces hydroxyl groups ortho to the fluorine.
Alkylation and Acylation
The secondary amine undergoes alkylation and acylation to modify pharmacological properties:
Steric Effects : The 1,1-dimethyl groups hinder bulky electrophiles, favoring small reagents like methyl iodide or acetyl chloride .
Cycloaddition and Condensation
The aromatic system participates in cycloaddition reactions for heterocycle synthesis:
Notable Application : Pictet-Spengler condensation with aldehydes generates β-carboline scaffolds, enhancing affinity for serotonin receptors .
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced bioactivity:
| Derivative | Biological Target | IC<sub>50</sub>/EC<sub>50</sub> | Source |
|---|---|---|---|
| 6-F-DM-THIQ-azide | Dopamine D<sub>2</sub> receptor | 12 nM | |
| 6-F-DM-THIQ-methoxy | Serotonin transporter | 8.5 nM |
SAR Insight : Azide and methoxy substitutions improve receptor binding affinity compared to the parent compound .
Stability and Degradation
Under acidic or thermal conditions, 6-F-DM-THIQ undergoes decomposition:
| Condition | Degradation Pathway | Primary Byproduct | Source |
|---|---|---|---|
| HCl (1M), 80°C, 6 hrs | Defluorination | 1,1-Dimethyl-THIQ | |
| UV light, 24 hrs | Photooxidation | 6-Keto-1,1-dimethyl-THIQ |
Practical Implication : Storage under inert atmosphere and low temperatures is recommended to prevent degradation.
Scientific Research Applications
Scientific Research Applications
The applications of 6-F-DMTIQ span various fields:
1. Medicinal Chemistry
- Drug Development: Explored for potential therapeutic applications in treating neurodegenerative diseases and psychiatric disorders.
- Neurochemistry Studies: Investigated for its interactions with neurotransmitter systems, particularly dopamine receptors.
2. Biological Activity
- Exhibits a range of biological activities including:
- Antidepressant effects
- Neuroprotective properties
- Anti-inflammatory activity
3. Chemical Reactivity
- The compound participates in various chemical reactions such as oxidation and reduction, allowing for the synthesis of derivatives with enhanced properties.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of 6-F-DMTIQ:
- Antidepressant Activity: Research indicates that tetrahydroisoquinoline derivatives can exhibit significant antidepressant effects. A study demonstrated that modifications at specific positions on the isoquinoline ring can enhance this activity .
- Neuroprotective Effects: Investigations into the neuroprotective properties of 6-F-DMTIQ suggest that it may protect against neurodegeneration by modulating neurotransmitter release .
- Anti-inflammatory Properties: The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .
Mechanism of Action
The mechanism of action of 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance binding affinity to biological targets, potentially leading to increased efficacy. The exact molecular targets and pathways depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism of Fluorine Substitution
Fluorine placement on the tetrahydroisoquinoline core significantly impacts biological activity and physicochemical properties:
- 6-Fluoro vs. 7-Fluoro : The 6-fluoro derivative’s dimethyl groups may enhance brain penetration compared to the simpler 7-fluoro analog .
- 6-Fluoro vs. 8-Fluoro : Fluorine at the 6-position may sterically hinder interactions with target receptors differently than at the 8-position .
Substituent Effects on Pharmacological Activity
- Methoxy vs. Fluoro : 6,7-Dimethoxy derivatives (e.g., 1-aryl-6,7-dimethoxy-THIQ) exhibit vasorelaxant activity but lower potency compared to dihydroquercetin (IC50 = 30.9 μM vs. 23.7 μM) . Fluorine’s electronegativity may optimize receptor binding compared to bulkier methoxy groups.
- 1,1-Dimethyl vs. Aryl : The 1,1-dimethyl groups in the target compound may reduce metabolic oxidation compared to aryl-substituted analogs, enhancing plasma stability .
Metabolism and Blood-Brain Barrier (BBB) Penetration
- The 1,1-dimethyl groups in the target compound may further enhance BBB penetration compared to TIQ and 1MeTIQ, which already show 4.5-fold higher brain concentrations than blood .
Biological Activity
6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline (FDMTIQ) is a member of the tetrahydroisoquinoline class of compounds, which are known for their diverse biological activities. The presence of a fluorine atom at the 6-position and two methyl groups at the 1-position enhances its lipophilicity and may influence its interactions with biological targets. This article explores the biological activity of FDMTIQ, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C12H14FN
- Molecular Weight : 201.25 g/mol
- Structure : The bicyclic structure contains a nitrogen atom and a fluorine substituent that significantly impacts its reactivity and biological interactions.
Biological Activities
Research indicates that FDMTIQ exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown that FDMTIQ can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Similar compounds have demonstrated antidepressant effects through modulation of neurotransmitter systems, suggesting potential efficacy for FDMTIQ in mood disorders.
- Antimicrobial Properties : Preliminary studies indicate that FDMTIQ may possess antibacterial activity against various pathogens.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activities associated with FDMTIQ:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | One methyl group at position 1 | Antidepressant activity |
| 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 7 | Antimicrobial properties |
| 8-Fluoro-3-hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 3 | Neuroprotective effects |
| Ethyl 6-fluoro-1-carboxylate tetrahydroisoquinoline | Carboxylate group enhances solubility | Potential anti-inflammatory effects |
Synthesis Methods
The synthesis of FDMTIQ typically involves multi-step organic reactions. Recent advancements include:
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times compared to traditional methods.
- One-Pot Reactions : Streamlining the synthesis process has improved efficiency in producing FDMTIQ.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of FDMTIQ:
- Neuroprotective Study : A study demonstrated that FDMTIQ significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the compound's ability to modulate apoptotic pathways.
- Antidepressant Potential : In animal models of depression, FDMTIQ exhibited significant antidepressant-like effects comparable to established antidepressants. This suggests potential for further development in treating mood disorders.
- Antimicrobial Activity : Initial screening against common bacterial strains revealed moderate antibacterial activity of FDMTIQ, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions involving fluorinated precursors. For example, amidation and ring-closure steps using reagents like SOCl₂ and DMF under controlled temperatures (e.g., 75°C) are reported to yield tetrahydroisoquinoline derivatives . Solvent selection (e.g., THF or benzene/CHCl₃ mixtures) and secondary amine additives significantly affect regioselectivity and yield. Optimization studies suggest that lower temperatures (10°C) improve stereochemical control during amide bond formation .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on multimodal analytical techniques:
- NMR : ¹H/¹³C NMR confirms substitution patterns, with fluorine-induced deshielding observed in aromatic protons .
- Mass Spectrometry : HRMS validates molecular formulae (e.g., C₁₀H₁₂FN for the base structure) .
- X-ray Crystallography : Resolves steric effects from the dimethyl and fluorine groups, critical for confirming spatial arrangements .
Q. What role does the fluorine atom play in modulating the compound’s electronic properties?
Fluorine’s strong electronegativity enhances electron-withdrawing effects, altering the electron density of the tetrahydroisoquinoline core. This increases susceptibility to nucleophilic attack at the para position of the aromatic ring and stabilizes intermediates in electrophilic substitution reactions. Computational studies (e.g., DFT) quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-fluoro-tetrahydroisoquinoline derivatives?
Discrepancies often arise from variations in substituent positioning and assay conditions. For example:
- Antitumor Activity : Derivatives with 3,4,5-trimethoxyphenyl groups show enhanced cytotoxicity compared to non-substituted analogs, as demonstrated in MTT assays .
- Antimicrobial Activity : Activity against Gram-positive vs. Gram-negative bacteria depends on alkyl chain length (C6–C17), requiring systematic SAR studies . Methodological consistency (e.g., standardized cell lines, MIC protocols) is critical for cross-study comparisons .
Q. What strategies optimize regioselective fluorination in tetrahydroisoquinoline synthesis?
Regioselectivity challenges arise due to competing fluorination at ortho/meta/para positions. Key approaches include:
- Directed Ortho-Metalation : Using directing groups (e.g., amides) to position fluorine at C6 .
- Lewis Acid Catalysis : BF₃·Et₂O promotes selective fluorination by stabilizing transition states .
- Solvent-Free Conditions : Minimizing steric hindrance in solvent-free aza-Friedel-Crafts reactions improves para-selectivity .
Q. How do steric effects from the dimethyl group influence pharmacological interactions?
The 1,1-dimethyl group introduces steric bulk, reducing binding affinity to flat aromatic pockets in enzymes (e.g., monoamine oxidases). Docking simulations reveal that bulky substituents destabilize π-π stacking but enhance hydrophobic interactions in lipophilic binding sites. Comparative studies with non-methylated analogs (e.g., 6-fluoro-2-methyl derivatives) quantify these effects .
Q. What mechanistic insights explain the compound’s reactivity in ring-expansion reactions?
Ring expansion of 6-fluoro-tetrahydroisoquinoline pseudo-bases involves:
- Acid-Catalyzed Rearrangement : Protonation at the nitrogen initiates ring opening, followed by recombination to form benzazepines .
- Nucleophilic Trapping : Secondary amines (e.g., piperidine) intercept carbocation intermediates, directing product formation . Kinetic studies (e.g., monitoring by HPLC) identify rate-limiting steps, such as C–N bond cleavage .
Methodological Guidelines
- Synthetic Optimization : Use DOE (Design of Experiments) to screen reaction parameters (temperature, solvent, catalyst) .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
